2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine
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Overview
Description
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine is a complex organic compound characterized by its unique structure, which includes an indeno[1,2-d][1,3]oxazole moiety fused with a cyclopropylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a range of derivatives with different functional groups .
Scientific Research Applications
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis[(3aR,8aS)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridine
- 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine
- 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine
Uniqueness
What sets 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine apart from these similar compounds is its unique combination of the indeno[1,2-d][1,3]oxazole and cyclopropylpyridine moieties.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2 |
InChI Key |
MJMCYBCLMPPPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45 |
Origin of Product |
United States |
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